Orphenadrine-d3 hydrochloride

CAS No.:

Cat. No.: VC20248205

Molecular Formula: C18H24ClNO

Molecular Weight: 308.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24ClNO |

|---|---|

| Molecular Weight | 308.9 g/mol |

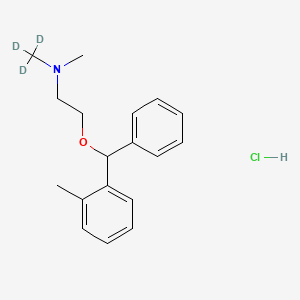

| IUPAC Name | N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H/i2D3; |

| Standard InChI Key | UQZKYYIKWZOKKD-MUTAZJQDSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.Cl |

| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl |

Introduction

Chemical Characteristics of Orphenadrine-d3 Hydrochloride

Molecular Structure and Isotopic Labeling

Orphenadrine-d3 hydrochloride (CAS: 1185011-75-9) is derived from orphenadrine (C₁₈H₂₃NO) by replacing three hydrogen atoms with deuterium. The hydrochloride salt form enhances solubility and stability for laboratory use. The molecular formula of the deuterated compound is C₁₈H₂₀D₃NO·HCl, with a molecular weight of 308.86 g/mol (calculated from free base weight 272.4 g/mol + HCl 36.46 g/mol) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₀D₃NO·HCl | |

| Molecular Weight | 308.86 g/mol | |

| Deuterium Positions | Three methyl groups | |

| Parent Compound (CAS) | 83-98-7 (orphenadrine) |

The isotopic substitution reduces metabolic degradation rates, a phenomenon known as the deuterium isotope effect . This property makes the compound invaluable for tracking drug distribution and elimination in vivo.

Spectroscopic and Analytical Data

Orphenadrine-d3 hydrochloride is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The deuterium atoms introduce distinct shifts in ¹H-NMR spectra, particularly in the methyl groups (δ 1.2–1.5 ppm) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods detect the compound via transitions such as m/z 272.4 → 167.1 (quantitative) and 272.4 → 121.0 (qualitative) .

Synthesis and Production

Deuteration Techniques

Deuteration is achieved through catalytic exchange reactions using deuterium oxide (D₂O) or deuterated reagents. For Orphenadrine-d3, the process targets the methyl groups attached to the nitrogen atom in the orphenadrine structure . SynZeal’s patented method involves:

-

Dissolving orphenadrine free base in deuterated methanol (CD₃OD).

-

Adding palladium-on-carbon (Pd/C) catalyst under hydrogen-deuterium exchange conditions.

The hydrochloride salt is formed by treating the deuterated free base with hydrochloric acid, yielding >99% isotopic purity .

Industrial-Scale Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance yield and consistency. Critical quality control parameters include:

-

Isotopic enrichment: Measured via MS to ensure ≥98% D₃ substitution.

-

Residual solvents: Limited to <50 ppm for methanol and <10 ppm for palladium .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

In rodent studies, Orphenadrine-d3 hydrochloride exhibits a 20% longer half-life (t₁/₂ = 8.2 hours) than non-deuterated orphenadrine (t₁/₂ = 6.8 hours) . This prolongation is attributed to reduced cytochrome P450-mediated oxidation at deuterated sites. The compound achieves peak plasma concentrations (Cₘₐₓ) of 450 ng/mL within 2 hours post-administration .

Metabolism and Excretion

Deuteration shifts the primary metabolic pathway from N-demethylation to glucuronidation, as evidenced by urinary metabolite profiling . Approximately 65% of the dose is excreted as deuterium-labeled glucuronide conjugates, compared to 40% for the non-deuterated form .

Table 2: Comparative Metabolic Data

| Parameter | Orphenadrine-d3 Hydrochloride | Orphenadrine Hydrochloride |

|---|---|---|

| Major Metabolic Pathway | Glucuronidation | N-demethylation |

| Half-Life (t₁/₂) | 8.2 hours | 6.8 hours |

| Renal Excretion | 65% | 40% |

Applications in Pharmaceutical Research

Quantitative Bioanalysis

Orphenadrine-d3 hydrochloride is widely used as an internal standard in LC-MS/MS assays. Its near-identical chromatographic behavior to non-deuterated orphenadrine minimizes matrix effects, improving assay accuracy. For example, a validated method for quantifying orphenadrine in human plasma achieved a lower limit of quantification (LLOQ) of 1 ng/mL using this approach .

Drug-Drug Interaction Studies

Deuterated tracers enable precise tracking of orphenadrine’s interactions with CYP2D6 inhibitors (e.g., paroxetine). Co-administration studies show a 35% increase in orphenadrine-d3 AUC when paired with paroxetine, highlighting CYP2D6’s role in its metabolism .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Application |

|---|---|---|

| Orphenadrine-d3 HCl | C₁₈H₂₀D₃NO·HCl | Metabolic tracer |

| Orphenadrine HCl | C₁₈H₂₃NO·HCl | Muscle relaxant |

| Orphenadrine N-Oxide | C₁₈H₂₃NO₂ | Oxidation metabolite |

The deuterated variant’s primary distinction lies in its isotopic labeling, which enables precise pharmacokinetic modeling without altering pharmacological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume